molecular formula C18H19ClN2 B5881975 1-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

1-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5881975
M. Wt: 298.8 g/mol
InChI Key: IVKGSRRNJVZWCL-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is a chemical compound with a complex structure that includes a benzodiazole ring substituted with a chlorophenylmethyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chlorobenzyl chloride with 2-methylpropylamine in the presence of a base, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)methyl]-1H-1,3-benzodiazole: Lacks the 2-methylpropyl group.

    1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-imidazole: Contains an imidazole ring instead of a benzodiazole ring.

    1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-pyrazole: Contains a pyrazole ring instead of a benzodiazole ring.

Uniqueness

1-[(2-Chlorophenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a chlorophenylmethyl group and a methylpropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-(2-methylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2/c1-13(2)11-18-20-16-9-5-6-10-17(16)21(18)12-14-7-3-4-8-15(14)19/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGSRRNJVZWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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